2-methyl-1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride
Overview
Description
“2-methyl-1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride” is a heterocyclic compound1. It is not intended for human or veterinary use and is used only for research2. It has a molecular formula of C7H9ClN2 and a molecular weight of 156.61 g/mol2.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-Methylimidazo[1,2-a]pyridine can be synthesized through the interaction with molecular bromine and iodine3. However, the specific synthesis process for “2-methyl-1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride” is not mentioned in the retrieved papers.Molecular Structure Analysis
The molecular structure of “2-methyl-1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride” is not explicitly mentioned in the retrieved papers. However, it is known that it contains a heterocyclic ring1.Chemical Reactions Analysis
The specific chemical reactions involving “2-methyl-1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride” are not mentioned in the retrieved papers.Physical And Chemical Properties Analysis
“2-methyl-1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride” is a white to light yellow crystalline powder that is insoluble in water but soluble in organic solvents such as ethanol, methanol, and chloroform1. It has a melting point of 193-195°C and a boiling point of 369°C at 760 mmHg1. It is stable under normal laboratory conditions and does not decompose easily1.Scientific Research Applications
Synthesis and Antimicrobial Evaluation
2-methyl-1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride is utilized in the synthesis of various benzimidazole derivatives, including those with antimicrobial properties. One example is the synthesis of pyrazole-imidazole-triazole hybrids, which demonstrated significant antimicrobial activity, particularly against A. niger, a type of fungus (Punia et al., 2021).
Crystal Structure Analysis
The compound is also used in the study of crystal structures. For instance, its structure was analyzed in the context of methimazole-based ionic liquids, offering insights into molecular interactions and stability (Gaitor et al., 2015).
Synthesis of Energetic Compounds
In the field of energetic materials, this chemical serves as a precursor for the synthesis of various azolium salts. These compounds, such as 1-methyl-4-nitro-2-(imidazol-1-yl)-1H-imidazole, have been synthesized and characterized for their high density and thermal stability, making them potential candidates for energetic applications (Gao et al., 2006).
Catalytic Applications in Organic Synthesis
The compound is used in catalytic processes, such as the Palladium Iodide-Catalyzed Oxidative Aminocarbonylation-Heterocyclization. This method synthesizes functionalized benzimidazoimidazoles, demonstrating the compound's utility in facilitating complex organic reactions (Veltri et al., 2018).
Host for Anions
It's also used in creating bisphenols for anion hosting. These bisphenols, synthesized from imidazole derivatives, show potential in structural characterization and anion interaction studies (Nath & Baruah, 2012).
Antifungal Properties
Additionally, the compound's derivatives have been explored for their antifungal properties. Research on imidazole derivatives, like those synthesized from 2-methyl-1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride, has shown promising results against various fungal infections (Heeres & van Cutsem, 1981).
Safety And Hazards
The safety and hazards of “2-methyl-1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride” are not mentioned in the retrieved papers. However, it is not intended for human or veterinary use2.
Future Directions
The future directions of research involving “2-methyl-1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride” are not mentioned in the retrieved papers.
Please note that this analysis is based on the information available and the retrieved papers did not provide specific details on all the requested topics. For more detailed information, further research and experimentation would be necessary.
properties
IUPAC Name |
2-methyl-1-prop-2-ynylimidazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2.ClH/c1-3-5-9-6-4-8-7(9)2;/h1,4,6H,5H2,2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGCELHEKQRFRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC#C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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